1-(2-ethoxyphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine
Overview
Description
1-(2-ethoxyphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine, also known as EPN, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Mechanism of Action
1-(2-ethoxyphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine acts as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid compounds involved in inflammation and pain. By inhibiting COX-2, 1-(2-ethoxyphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine reduces the production of prostaglandins, leading to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
1-(2-ethoxyphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has been shown to reduce inflammation and pain in animal models of various diseases, including arthritis, neuropathic pain, and cancer. It has also been studied for its effects on neurotransmitter systems, particularly the cholinergic and dopaminergic systems, which are involved in cognitive function and movement control.
Advantages and Limitations for Lab Experiments
1-(2-ethoxyphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has several advantages for use in lab experiments, including its high potency, selectivity, and low toxicity. However, its limited solubility in aqueous solutions and potential for off-target effects should be taken into consideration when designing experiments.
Future Directions
For research include exploring its effects on other disease models, optimizing its pharmacokinetic properties, and developing novel formulations for improved delivery and efficacy. Additionally, further studies are needed to fully understand its mechanism of action and potential off-target effects.
Scientific Research Applications
1-(2-ethoxyphenyl)-4-(3-methyl-4-nitrobenzoyl)piperazine has been widely used in scientific research due to its potential applications in various fields. It has been studied for its anti-inflammatory, analgesic, and anticonvulsant effects. It has also been explored for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
[4-(2-ethoxyphenyl)piperazin-1-yl]-(3-methyl-4-nitrophenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4/c1-3-27-19-7-5-4-6-18(19)21-10-12-22(13-11-21)20(24)16-8-9-17(23(25)26)15(2)14-16/h4-9,14H,3,10-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNJCWBOINEEBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC(=C(C=C3)[N+](=O)[O-])C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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